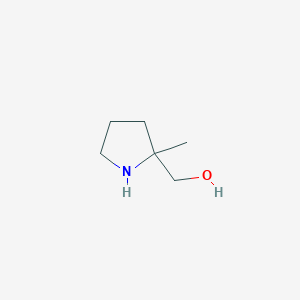

(2-Methylpyrrolidin-2-yl)methanol

Descripción

The exact mass of the compound (2-Methylpyrrolidin-2-yl)methanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality (2-Methylpyrrolidin-2-yl)methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (2-Methylpyrrolidin-2-yl)methanol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

(2-methylpyrrolidin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-6(5-8)3-2-4-7-6/h7-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJOWRJDUPYOCEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCN1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301305610 | |

| Record name | 2-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

955029-45-5 | |

| Record name | 2-Methyl-2-pyrrolidinemethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=955029-45-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-2-pyrrolidinemethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301305610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2-methylpyrrolidin-2-yl)methanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

A Comprehensive Technical Guide to (2-Methylpyrrolidin-2-yl)methanol and Its Derivatives

This guide provides an in-depth exploration of (2-Methylpyrrolidin-2-yl)methanol, a pivotal chiral building block in modern medicinal chemistry and asymmetric synthesis. We will delve into its chemical identity, physicochemical properties, stereoselective synthesis protocols, and applications in drug development, supported by detailed experimental workflows and safety considerations. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this versatile compound.

Chemical Identity and Physicochemical Properties

(2-Methylpyrrolidin-2-yl)methanol is a chiral amino alcohol. The core structure consists of a pyrrolidine ring substituted at the 2-position with both a methyl group and a hydroxymethyl group. This quaternary stereocenter is a key feature that imparts unique conformational constraints and biological activities to molecules incorporating this moiety.

The compound can exist as a racemic mixture or as individual enantiomers, (S)-(+)- and (R)-(-)-isomers. The specific CAS Number and properties vary depending on the isomeric form and whether it is a free base or a salt.

Table 1: Key Identifiers for (2-Methylpyrrolidin-2-yl)methanol and Related Structures

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Form |

| (2-Methylpyrrolidin-2-yl)methanol | 955029-45-5 | C6H13NO | 115.17 | Not specified; likely liquid or solid |

| (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride | 1523541-78-7 | C6H14ClNO | 151.63 | Solid |

| [(2S)-1-Methylpyrrolidin-2-yl]methanol | 34381-71-0 | C6H13NO | 115.17 | Colorless to light orange liquid |

| [(2R)-1-methylpyrrolidin-2-yl]methanol | 99494-01-6 | C6H13NO | 115.18 | Not specified |

Note: The N-methylated derivatives, while structurally related, are distinct compounds with their own specific properties and applications.

Physicochemical Properties

The physical and chemical properties are crucial for handling, reaction setup, and purification. Below is a summary of available data for a closely related and commonly used derivative, [(2S)-1-Methylpyrrolidin-2-yl]methanol, which provides a useful reference point.

Table 2: Physicochemical Properties of [(2S)-1-Methylpyrrolidin-2-yl]methanol (CAS: 34381-71-0)

| Property | Value | Source |

| Density | 0.968 g/mL at 25 °C | ChemBK[1], Sigma-Aldrich |

| Boiling Point | 67-69 °C at 12 mmHg | ChemBK[1], Sigma-Aldrich |

| Refractive Index (n20/D) | 1.469 | ChemBK[1], Sigma-Aldrich |

| Optical Activity | [α]19/D −49.5°, c = 5 in methanol | Sigma-Aldrich |

| Storage Temperature | 2-8°C | Sigma-Aldrich |

Synthesis Methodologies

The synthesis of chiral pyrrolidine derivatives is a subject of significant interest, driven by their utility in pharmaceutical applications. The approaches to synthesizing these compounds often focus on achieving high enantiomeric purity.

Synthesis from Chiral Pool Precursors (e.g., L-proline)

A common and effective strategy is to start from a readily available chiral molecule. L-proline is an excellent starting material for the synthesis of (S)-enantiomers of 2-substituted pyrrolidines.

Workflow for Synthesis from an L-Proline Derivative:

The following is a conceptual workflow based on established chemical transformations for chiral building blocks.

Caption: Conceptual workflow for the synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol from L-proline.

Detailed Protocol: Synthesis of a 2-Methylpyrrolidine derivative from (S)-Proline

This protocol is adapted from a general methodology for the synthesis of 2-methylpyrrolidine.[2]

-

Step 1: Formation of Azetidinone Intermediate : (S)-proline is reacted with chloral hydrate in acetonitrile, with magnesium sulfate as a dehydrating agent. The mixture is heated to 60°C for 24 hours, followed by stirring at room temperature for two days. This multi-step reaction sequence forms a key bicyclic intermediate.[2]

-

Step 2: Methylation : The azetidinone intermediate is dissolved in THF and cooled to -78°C. A strong base, such as lithium diisopropylamide (LDA), is added dropwise to deprotonate the alpha-carbon. Methyl iodide is then added to introduce the methyl group. The reaction is carefully warmed to -30°C over 2 hours before being quenched with water.[2]

-

Step 3: Hydrolysis : The methylated intermediate is hydrolyzed using 6M HCl at reflux for 3 hours. This opens the ring system to yield the hydrochloride salt of the desired 2-methylpyrrolidine-2-carboxylic acid.[2]

-

Step 4: Reduction of Carboxylic Acid : The resulting carboxylic acid can then be selectively reduced to the primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent, yielding the final (2-Methylpyrrolidin-2-yl)methanol product.

Causality in Experimental Choices:

-

Use of LDA at low temperature : LDA is a strong, non-nucleophilic base, ideal for creating a specific enolate. The low temperature (-78°C) is critical to prevent side reactions and maintain kinetic control of the deprotonation.

-

Acid Hydrolysis : Strong acid is required to hydrolyze the stable amide bonds within the intermediate structure.

-

Choice of Reducing Agent : LiAlH4 is a powerful reducing agent capable of reducing carboxylic acids to primary alcohols. Its use requires strictly anhydrous conditions due to its high reactivity with water.

Catalytic Hydrogenation and Chiral Resolution

An alternative route involves the synthesis of a racemic mixture followed by resolution to separate the enantiomers. This can be a more cost-effective approach for large-scale production.

Workflow for Hydrogenation and Resolution:

Caption: General workflow for synthesizing enantiopure 2-methylpyrrolidine via chiral resolution.

Detailed Protocol: Hydrogenation of 2-Methylpyrroline and Resolution

This protocol is based on a patented process for preparing enantiomers of 2-methylpyrrolidine.[3]

-

Step 1: Hydrogenation : 2-methylpyrroline is hydrogenated in a mixture of ethanol and methanol using a platinum catalyst, such as platinum(IV) oxide (PtO2), under a hydrogen atmosphere. The reaction is typically run at ambient temperature.[3]

-

Step 2: Formation of Diastereomeric Salt : After hydrogenation, the catalyst is removed by filtration. A chiral resolving agent, such as D-tartaric acid, is dissolved in the reaction mixture. This forms a pair of diastereomeric salts: (S)-2-methylpyrrolidine D-tartrate and (R)-2-methylpyrrolidine D-tartrate.[3]

-

Step 3: Fractional Crystallization : The solution is allowed to crystallize. Due to the different physical properties (e.g., solubility) of the diastereomers, one salt will preferentially crystallize out of the solution. For example, (S)-2-methylpyrrolidine D-tartrate can be isolated.[3]

-

Step 4: Isolation of the Free Base : The isolated crystalline tartrate salt is then treated with a base (e.g., NaOH) to neutralize the tartaric acid and liberate the free amine, (S)-2-methylpyrrolidine, which can be extracted into an organic solvent.[3]

-

Step 5: Conversion to the Final Product : The resulting 2-methylpyrrolidine would then need to undergo further reactions to introduce the hydroxymethyl group at the 2-position, a non-trivial transformation that would require careful planning to avoid racemization.

Applications in Drug Development

Pyrrolidine scaffolds are prevalent in a wide range of pharmaceuticals due to their ability to mimic the proline structure in peptides, introduce conformational rigidity, and serve as versatile chiral ligands.[4] (2-Methylpyrrolidin-2-yl)methanol and its close relatives are used as key building blocks in the synthesis of complex drug molecules.

-

Chiral Ligands and Catalysts : The N-methylated derivative, [(2S)-1-methylpyrrolidin-2-yl]methanol, is a precursor to phosphine ligands used in asymmetric catalysis, such as the Grigndall cross-coupling reaction.[1]

-

Precursors for Active Pharmaceutical Ingredients (APIs) : Pyrrolidine-containing compounds are integral to drugs targeting a variety of conditions. For instance, derivatives of pyrrolidin-2-ylmethanol are used in the synthesis of hepatitis C inhibitors like Elbasvir and antipsychotic drugs like Raclopride.[4]

-

Modulators of Biological Receptors : The pyrrolidine ring system is a common feature in ligands for various receptors. For example, (R)-2-methylpyrrolidine is a starting material for many H3 receptor ligands.[3] N-methyl-L-proline alcohol has been used to synthesize inverse agonists of the estrogen-related receptor γ (ERRγ).[1]

Spectroscopic Analysis

Table 3: Predicted ¹H and ¹³C NMR Data for (2-Methylpyrrolidin-2-yl)methanol

| ¹H NMR | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -CH2- (ring) | 1.5 - 2.0 | m (multiplet) | 6H |

| -CH3 | ~1.1 | s (singlet) | 3H |

| -CH2OH | ~3.5 | s (singlet) | 2H |

| -NH | 1.5 - 2.5 | br s (broad s) | 1H |

| -OH | Variable | br s (broad s) | 1H |

| ¹³C NMR | Predicted Chemical Shift (ppm) | ||

| C2 (quaternary) | 60 - 65 | ||

| C5 | 45 - 50 | ||

| C3, C4 | 25 - 40 | ||

| -CH3 | 20 - 25 | ||

| -CH2OH | 65 - 70 |

Note: Predicted values are estimates. Actual shifts depend on the solvent and other experimental conditions.

Experimental Protocol for NMR Sample Preparation

-

Sample Purity : Ensure the analyte is free from solvents and other impurities that could interfere with the spectrum.

-

Solvent Selection : Use a high-purity deuterated solvent such as Chloroform-d (CDCl₃) or Methanol-d₄ (CD₃OD). CDCl₃ is often a good first choice for general organic molecules.

-

Concentration : Dissolve 5-25 mg of the compound in 0.5-0.7 mL of the deuterated solvent.

-

NMR Tube : Transfer the solution to a clean, dry 5 mm NMR tube.

-

Acquisition : Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz or higher). Use standard pulse programs, such as a proton-decoupled pulse sequence for ¹³C NMR to simplify the spectrum.[5]

Safety and Handling

Proper handling of (2-Methylpyrrolidin-2-yl)methanol and its derivatives is essential. The safety data sheets (SDS) for related compounds provide critical information.[6][7]

Hazard Identification:

-

Skin and Eye Irritation : Causes skin irritation and serious eye irritation.[6]

-

Respiratory Irritation : May cause respiratory irritation.[6]

-

Reproductive Toxicity : May damage fertility or the unborn child.[6]

-

Flammability : Some derivatives are combustible liquids. Keep away from heat, sparks, and open flames.[8]

Handling and Storage Recommendations:

-

Ventilation : Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[6][7]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection.[6][7]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[7] For some derivatives, refrigeration (2-8°C) is recommended.[9] Protect from moisture and air, and consider storing under an inert atmosphere (e.g., argon or nitrogen).[7][9]

-

Emergency Procedures : Ensure eyewash stations and safety showers are readily accessible. In case of contact, rinse the affected area immediately with plenty of water.[7]

Conclusion

(2-Methylpyrrolidin-2-yl)methanol is a valuable chiral synthon with significant potential in pharmaceutical research and development. Its rigid, stereochemically defined structure makes it an attractive building block for creating novel therapeutics with high specificity. A thorough understanding of its synthesis, properties, and handling is crucial for any scientist working with this compound. The methodologies outlined in this guide provide a solid foundation for its effective use in the laboratory and beyond.

References

-

ChemBK. [(2S)-1-methylpyrrolidin-2-yl]methanol - Physico-chemical Properties. Available from: [Link]

-

PubChemLite. (2-methylpyrrolidin-2-yl)methanol (C6H13NO). Available from: [Link]

-

Drug Information. 34381-71-0 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. Available from: [Link]

- Google Patents. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

MDPI. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Available from: [Link]

Sources

- 1. chembk.com [chembk.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s)-2-methylpyrrolidine and tartrate salts thereof - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. (S)-(1-Methylpyrrolidin-2-yl)methanol | 34381-71-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 9. (S)-(2-Methylpyrrolidin-2-yl)methanol hydrochloride CAS#: 1523541-78-7 [m.chemicalbook.com]

An In-depth Technical Guide to (2-Methylpyrrolidin-2-yl)methanol: Synthesis, Properties, and Applications

Introduction and Significance

(2-Methylpyrrolidin-2-yl)methanol is a chiral amino alcohol belonging to the pyrrolidine class of heterocyclic compounds. Its structure is analogous to the well-known and widely utilized L-prolinol, but with the critical addition of a methyl group at the C2 position. This modification creates a chiral quaternary carbon center, imparting unique steric and electronic properties. The presence of both a hydroxyl group and a secondary amine within a rigid cyclic framework makes it a valuable bidentate chiral ligand and a versatile building block for complex molecular architectures.

While its direct applications are less documented than those of its parent compound, prolinol, its structural features suggest significant potential in asymmetric synthesis and medicinal chemistry. As a chiral auxiliary, it can control the stereochemical outcome of reactions, and as a scaffold, it provides a robust foundation for the synthesis of novel pharmacologically active agents. This guide provides a comprehensive overview of its chemical properties, synthesis, and potential applications for researchers in organic synthesis and drug development.

Synthesis and Manufacturing

The primary challenge in synthesizing (2-Methylpyrrolidin-2-yl)methanol lies in the construction of the C2 quaternary stereocenter. The most direct and logical approach involves the use of a Grignard reaction on a suitably protected proline ester. Asymmetric synthesis would require a more complex, multi-step route, while obtaining a single enantiomer from a racemic mixture can be achieved through classical resolution.

Racemic Synthesis via Grignard Reaction

The addition of an organometallic reagent, such as a Grignard reagent, to an ester is a classic method for forming tertiary alcohols. The reaction proceeds through a ketone intermediate, which is more reactive than the starting ester, leading to a double addition of the organometallic reagent.[1] To synthesize (2-Methylpyrrolidin-2-yl)methanol, a protected proline ester is treated with at least two equivalents of methylmagnesium bromide (MeMgBr). The tert-butyloxycarbonyl (Boc) group is a suitable choice for protecting the pyrrolidine nitrogen, as it is stable to the basic Grignard conditions and can be readily removed under acidic conditions.

Experimental Protocol: Synthesis of Racemic (2-Methylpyrrolidin-2-yl)methanol

-

Protection & Esterification: Start with commercially available N-Boc-proline. Convert it to its methyl ester using standard conditions (e.g., methanol with a catalytic amount of sulfuric acid or by using a reagent like trimethylsilyldiazomethane). Purify the resulting N-Boc-proline methyl ester by column chromatography.

-

Grignard Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the N-Boc-proline methyl ester (1.0 eq) dissolved in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Grignard Addition: Slowly add a solution of methylmagnesium bromide (approx. 3 M in diethyl ether, 2.2 eq) dropwise via a syringe, maintaining the temperature below 5 °C.

-

Reaction & Quenching: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC until the starting material is consumed. Cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude N-Boc protected product. Purify by silica gel chromatography.

-

Deprotection: Dissolve the purified N-Boc-(2-methylpyrrolidin-2-yl)methanol in a solvent such as 1,4-dioxane or dichloromethane. Add an excess of a strong acid, such as hydrochloric acid (e.g., 4 M HCl in dioxane), and stir at room temperature for 2-4 hours.

-

Isolation: Concentrate the solvent under reduced pressure. The resulting product will be the hydrochloride salt. To obtain the free base, dissolve the salt in water, basify with a strong base (e.g., NaOH) to pH > 12, and extract with an organic solvent like dichloromethane. Dry the organic phase and remove the solvent to yield the final product.

Chiral Resolution Strategies

To obtain a single enantiomer from the racemic mixture produced above, classical chiral resolution can be employed. This technique involves reacting the racemic amine with an enantiomerically pure chiral acid to form a pair of diastereomeric salts.[2] These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[3]

Protocol Outline: Resolution with Tartaric Acid

-

Dissolve the racemic (2-Methylpyrrolidin-2-yl)methanol in a suitable solvent, such as a mixture of methanol and ethanol.

-

Add a solution of an enantiomerically pure resolving agent, such as L-(+)-tartaric acid (0.5 eq, to resolve one amine enantiomer), dissolved in the same solvent system.

-

Allow the mixture to stand, often with slow cooling, to induce crystallization of the less soluble diastereomeric salt.

-

Isolate the crystals by filtration. The enantiomeric purity of the salt can be improved by recrystallization.

-

Liberate the enantiomerically enriched free amine from the salt by treatment with a base and subsequent extraction.

Physicochemical Properties

Experimental data for (2-Methylpyrrolidin-2-yl)methanol is not widely available. The properties in the table below are a combination of predicted values and data from structurally similar compounds, which serve as reliable estimates.

| Property | Value (Predicted or by Analogy) | Source / Justification |

| Molecular Formula | C₆H₁₃NO | - |

| Molecular Weight | 115.17 g/mol | - |

| Appearance | Colorless to pale yellow liquid/oil | Analogy with prolinol derivatives[4] |

| Boiling Point | ~176 °C (Predicted for HCl salt) | Predicted value[5] |

| Density | ~0.95 - 1.0 g/cm³ | Analogy with prolinol (1.025 g/mL) and N-methyl analog (0.968 g/mL)[4] |

| Solubility | Soluble in water, methanol, ethanol, THF | Polar protic nature |

| pKa (Conjugate Acid) | ~10-11 | Typical for secondary cyclic amines |

Spectroscopic and Structural Analysis

Spectroscopic analysis is essential for confirming the structure of the synthesized molecule. While experimental spectra are not publicly available, the expected spectral features can be reliably predicted based on its structure and data from analogous compounds.

Safety and Handling

A specific Safety Data Sheet (SDS) for (2-Methylpyrrolidin-2-yl)methanol is not readily available. However, based on data for structurally related compounds like D-Prolinol and N-methyl-2-pyrrolidone (NMP), the following precautions are advised. [6][7][8]

-

Hazards: Expected to be a combustible liquid. Causes skin and serious eye irritation. May cause respiratory irritation. Handle with caution, as related compounds have shown potential reproductive toxicity. - Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated fume hood. [9]- Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing vapors or mist. Keep away from heat, sparks, and open flames. Store in a tightly closed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) as amines can be sensitive to air and moisture. [9]- First Aid:

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing.

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.

-

Inhalation: Move person to fresh air. If breathing is difficult, give oxygen.

-

Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention.

-

References

-

Soai, K., Niwa, S., & Hatanaka, T. (1990). Asymmetric synthesis of alcohols with two chiral centres from a racemic aldehyde by the selective addition of dialkylzinc reagents using (1S,2R)-(–)-N,N-dibutylnorephedrine and (S)-(+)-diphenyl-(1-methylpyrrolidin-2-yl)methanol as chiral catalysts. Journal of the Chemical Society, Chemical Communications, (10), 709-711. [Link]

-

Chemical-Suppliers. (n.d.). 2-Pyrrolidinemethanol, 1-methyl- | CAS 3554-65-2. Retrieved January 17, 2026, from [Link]

- Acros Organics. (2009). Material Safety Data Sheet: 1-Methyl-2-pyrrolidinone. Retrieved January 17, 2026, from a legacy Fisher Scientific MSDS link.

-

ChemBK. (n.d.). 2-Pyrrolidinemethanol, 2-methyl-, (S)-. Retrieved January 17, 2026, from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methylpyrrolidine, 98%. Retrieved January 17, 2026, from [Link]

- Google Patents. (2008). WO2008137087A1 - Processes for preparing (r)-2-methylpyrrolidine and (s).

-

University of Bath. (n.d.). Asymmetric Synthesis. Retrieved January 17, 2026, from [Link]

-

Wikipedia. (n.d.). Chiral resolution. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). Table 1 1 H and 13 C NMR data for compounds 1 and 2 (d in ppm, J in Hz). Retrieved January 17, 2026, from [Link]

-

ResearchGate. (2022). Synthesis of (S)-pyrrolidin-2-ylmethanol derivative. Retrieved January 17, 2026, from [Link]

- University of Liverpool. (n.d.). Asymmetric Synthesis.

- Google Patents. (2012). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.

-

Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved January 17, 2026, from [Link]

- Google Patents. (2007). US7244852B2 - Process for preparing 2-methylpyrrolidine and specific enantiomers thereof.

-

Chemistry LibreTexts. (2023). Grignard Reagents Convert Esters into Tertiary Alcohols. Retrieved January 17, 2026, from [Link]

-

Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Retrieved January 17, 2026, from [Link]

-

University of Calgary. (n.d.). Ch20: RLi or RMgX with Esters to 3o alcohols. Retrieved January 17, 2026, from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Chiral resolution - Wikipedia [en.wikipedia.org]

- 3. pharmtech.com [pharmtech.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. uwaterloo.ca [uwaterloo.ca]

- 7. (R)-(-)-2-吡咯烷甲醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Stereoselective Synthesis of (2-Methylpyrrolidin-2-yl)methanol from L-Proline

Executive Summary

(2-Methylpyrrolidin-2-yl)methanol is a valuable chiral building block featuring a quaternary stereocenter, a structural motif of increasing importance in medicinal chemistry and asymmetric catalysis. Its synthesis presents a distinct challenge: the simultaneous introduction of two different carbon substituents at the α-position of a proline scaffold while controlling stereochemistry. This guide provides an in-depth, technically-grounded methodology for the synthesis of this target molecule starting from the readily available chiral pool amino acid, L-proline. We will dissect a field-proven, multi-step strategy centered on the stereoselective α-methylation of a proline-derived bicyclic acetal, followed by the chemoselective reduction of the carboxylic acid. This document furnishes detailed experimental protocols, mechanistic rationale for each transformation, and practical insights to guide researchers, chemists, and drug development professionals in the successful execution of this synthesis.

Introduction: The Significance of 2,2-Disubstituted Pyrrolidines

The pyrrolidine ring is a privileged scaffold in countless natural products and pharmaceutical agents. Proline and its derivatives, in particular, have found extensive use as organocatalysts and chiral ligands.[1][2] The synthesis of 2,2-disubstituted pyrrolidines, such as the target (2-Methylpyrrolidin-2-yl)methanol, elevates this structural utility by introducing a sterically demanding quaternary chiral center.[3][4] These motifs are critical for developing highly selective catalysts and for designing drug candidates with improved potency and metabolic stability by locking in specific bioactive conformations.

The primary synthetic hurdle is the construction of the C2 quaternary center from a starting material like proline, where this position is a secondary carbon. A direct, one-pot conversion is not feasible. Therefore, a logical, stepwise approach is required that first establishes the carbon skeleton and then adjusts the functionality to yield the final amino alcohol. This guide details such a robust pathway.

Retrosynthetic Analysis and Strategic Overview

The most logical approach involves disconnecting the target molecule at key functional group interconversion points. The primary alcohol can be traced back to a carboxylic acid, which simplifies the target to N-protected 2-methylproline. The crucial C-C bond formation to install the C2-methyl group is envisioned via the alkylation of a proline enolate equivalent. To achieve high stereoselectivity, a temporary bicyclic acetal structure is employed to shield one face of the molecule.

This retrosynthetic logic dictates the forward-synthesis workflow, which can be visualized as a three-stage process:

-

Activation: Conversion of N-protected proline into a rigid bicyclic system to facilitate stereocontrolled deprotonation and alkylation.

-

C-C Bond Formation: Stereoselective methylation at the α-carbon (C2).

-

Functional Group Interconversion: Reduction of the carboxylic acid to the primary alcohol.

Caption: Retrosynthetic disconnection of the target molecule.

Synthetic Strategy & Mechanistic Rationale

Part 1: Protection and Formation of the Bicyclic Acetal

The direct α-methylation of proline is not feasible due to the acidic N-H proton and the relative inertness of the α-C-H bond. A strategy developed by Seebach, known as "self-regeneration of a stereogenic center," provides an elegant solution.[5]

-

N-Protection: The proline nitrogen must first be protected to prevent it from interfering with subsequent basic and nucleophilic reagents. The tert-butyloxycarbonyl (Boc) group is ideal due to its stability under the planned basic conditions and its straightforward removal under acidic conditions if required.

-

Acetal Formation: N-Boc-proline is reacted with pivalaldehyde in the presence of a strong acid catalyst (e.g., trifluoroacetic acid). This reaction forms a rigid 1-aza-3-oxabicyclo[3.3.0]octan-2-one system.

Causality of Experimental Choice: The formation of this bicyclic acetal is the cornerstone of the strategy.

-

Rigidity and Stereocontrol: The fused ring system locks the conformation of the pyrrolidine ring, exposing one face of the α-carbon while sterically shielding the other.

-

Acidity Enhancement: The geometry of the bicyclic system is believed to increase the acidity of the α-proton, facilitating its removal by a strong base.

Caption: Formation of the key bicyclic acetal intermediate.

Part 2: Stereoselective α-Methylation

With the bicyclic acetal in hand, the crucial C-C bond can be formed.[5][6]

-

Deprotonation: The substrate is cooled to a low temperature (-78 °C) and treated with a strong, non-nucleophilic base. Lithium diisopropylamide (LDA) is the base of choice for this transformation. It is sufficiently strong to quantitatively remove the α-proton, forming a planar lithium enolate, without attacking the carbonyl group.

-

Alkylation: The enolate is then quenched by the addition of an electrophile, methyl iodide (CH₃I). The methyl group adds to the enolate from the less sterically hindered face, opposite to the bulky tert-butyl group of the acetal.

Causality of Experimental Choice:

-

Low Temperature (-78 °C): Essential to prevent side reactions and ensure the kinetic stability of the lithium enolate. It minimizes the risk of racemization or decomposition.

-

LDA as Base: Its bulky nature prevents it from acting as a nucleophile. A smaller, nucleophilic base like an alkyllithium could potentially add to the carbonyl.

-

Stereochemical Outcome: The diastereoselectivity of the methylation step is dictated by the rigid conformation of the bicyclic intermediate, which forces the electrophile (CH₃I) to approach from the sterically accessible convex face.

Part 3: Hydrolysis and Reduction to the Target Amino Alcohol

The final stage involves cleaving the acetal and reducing the carboxylic acid.

-

Hydrolysis: The bicyclic acetal is hydrolyzed under aqueous acidic conditions to regenerate the carboxylic acid, yielding N-Boc-2-methylproline.

-

Reduction: Carboxylic acids are generally unreactive towards mild reducing agents like sodium borohydride (NaBH₄).[7] Therefore, a more potent reducing agent or an activation strategy is required.

-

Method A (LiAlH₄): Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent that can directly convert the carboxylic acid to the primary alcohol. While effective, it is highly reactive and requires stringent anhydrous conditions and careful handling.

-

Method B (Mixed Anhydride/NaBH₄): A safer and often more scalable approach involves the in-situ activation of the carboxylic acid as a mixed anhydride.[8] Reacting N-Boc-2-methylproline with ethyl chloroformate in the presence of a tertiary amine base (like N-methylmorpholine) forms a highly reactive mixed anhydride intermediate. This intermediate is readily reduced by the much milder and safer NaBH₄ to furnish the desired N-Boc-(2-Methylpyrrolidin-2-yl)methanol.[8]

-

Causality of Experimental Choice: The mixed anhydride method is often preferred in a development setting. The anhydride carbonyl is significantly more electrophilic than the carboxylate, allowing the mild NaBH₄ to perform the reduction efficiently and chemoselectively. This avoids the safety and handling concerns associated with LiAlH₄.[9]

Detailed Experimental Protocols

Disclaimer: These protocols are intended for trained chemists in a controlled laboratory setting. Appropriate personal protective equipment (PPE) must be worn at all times. All reactions involving anhydrous solvents or pyrophoric/water-reactive reagents must be performed under an inert atmosphere (Nitrogen or Argon).

Protocol 1: Synthesis of N-Boc-L-proline

-

Materials: L-Proline (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq), Sodium Hydroxide (NaOH, 1.1 eq), Dioxane, Water.

-

Procedure:

-

Dissolve L-proline in a 1M NaOH aqueous solution in a round-bottom flask and cool to 0 °C in an ice bath.

-

Add a solution of Boc₂O in dioxane dropwise to the stirred proline solution over 30 minutes.

-

Allow the mixture to warm to room temperature and stir for 12-18 hours.

-

Concentrate the mixture in vacuo to remove the dioxane.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove unreacted Boc₂O.

-

Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M HCl.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-L-proline as a white solid or viscous oil.

-

-

Self-Validation: The product should be readily soluble in ethyl acetate after acidification, and a single spot should be observed by TLC (Typical mobile phase: 10% Methanol in Dichloromethane).

Protocol 2: α-Methylation via Bicyclic Acetal (Adapted from Seebach et al.[5])

-

Materials: N-Boc-L-proline (1.0 eq), Pivalaldehyde (1.2 eq), Trifluoroacetic acid (TFA, 0.1 eq), Toluene, Diisopropylamine (2.2 eq), n-Butyllithium (2.2 eq), Tetrahydrofuran (THF, anhydrous), Methyl Iodide (CH₃I, 1.5 eq).

-

Procedure:

-

Acetal Formation: To a solution of N-Boc-L-proline in toluene, add pivalaldehyde and TFA. Heat the mixture to reflux with a Dean-Stark trap to remove water for 4-6 hours. Cool and concentrate in vacuo. Purify by chromatography to obtain the bicyclic acetal.

-

LDA Preparation: In a separate flame-dried flask under argon, dissolve diisopropylamine in anhydrous THF. Cool to -78 °C and add n-butyllithium dropwise. Stir for 30 minutes at 0 °C, then re-cool to -78 °C.

-

Methylation: Dissolve the bicyclic acetal in anhydrous THF and cool to -78 °C. Add the freshly prepared LDA solution dropwise via cannula. Stir the resulting enolate solution for 1 hour at -78 °C.

-

Add methyl iodide dropwise and continue stirring at -78 °C for 2-4 hours.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Warm to room temperature and extract with ethyl acetate (3x).

-

Combine organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Hydrolysis: Dissolve the crude methylated acetal in a mixture of THF and 1M HCl. Stir at room temperature for 12 hours.

-

Extract with ethyl acetate, dry, and concentrate. Purify by column chromatography to yield N-Boc-2-methyl-L-proline.

-

-

Self-Validation: Progress can be monitored by TLC. The disappearance of the starting acetal and appearance of the more polar carboxylic acid product after hydrolysis confirms reaction completion. ¹H NMR will show the appearance of a methyl singlet.

Protocol 3: Reduction of N-Boc-2-methyl-L-proline

-

Materials: N-Boc-2-methyl-L-proline (1.0 eq), N-methylmorpholine (1.1 eq), Ethyl chloroformate (1.1 eq), Sodium borohydride (NaBH₄, 1.5 eq), THF (anhydrous), Water.

-

Procedure:

-

Dissolve N-Boc-2-methyl-L-proline in anhydrous THF under an argon atmosphere and cool to -15 °C (ice-salt bath).

-

Add N-methylmorpholine, followed by the dropwise addition of ethyl chloroformate. Stir for 30 minutes at -15 °C to form the mixed anhydride. A white precipitate of N-methylmorpholine hydrochloride may form.

-

In a separate flask, dissolve NaBH₄ in a small amount of water and add it dropwise to the reaction mixture, maintaining the temperature below -10 °C.

-

Stir the reaction for 2-3 hours, allowing it to slowly warm to 0 °C.

-

Quench the reaction carefully by the slow addition of 1M HCl until gas evolution ceases.

-

Extract the product with ethyl acetate (3x).

-

Combine organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the crude product by silica gel column chromatography to obtain N-Boc-(2-Methylpyrrolidin-2-yl)methanol.

-

-

Self-Validation: The disappearance of the starting carboxylic acid and the appearance of a less polar product on TLC indicates a successful reduction. The product can be visualized with permanganate stain. IR spectroscopy will show the disappearance of the broad carboxylic acid O-H stretch and the appearance of a sharper alcohol O-H stretch.

Data Summary and Visualization

The following table summarizes expected outcomes for the key steps in the synthesis. Actual yields may vary based on scale and experimental execution.

| Step | Intermediate/Product Name | Expected Yield (%) | Purity (%) (Post-Purification) | Key Analytical Data |

| 1. N-Protection | N-Boc-L-proline | 90-98 | >98 | ¹H NMR, MS |

| 2. Methylation & Hydrolysis | N-Boc-2-methyl-L-proline | 65-75 (over 3 steps) | >95 | ¹H NMR (methyl singlet), MS, Chiral HPLC |

| 3. Reduction | N-Boc-(2-Methylpyrrolidin-2-yl)methanol | 80-90 | >98 | ¹H NMR (disappearance of COOH), ¹³C NMR, IR, MS, [α]D |

Overall Synthetic Workflow

Caption: Step-by-step synthetic pathway from L-Proline.

Conclusion

The synthesis of enantiopure (2-Methylpyrrolidin-2-yl)methanol from L-proline is a challenging yet achievable process that hinges on the strategic construction of a quaternary stereocenter. The methodology detailed in this guide, employing a stereodirecting bicyclic acetal for α-methylation followed by a reliable mixed-anhydride reduction, represents a robust and scalable route. By understanding the causality behind each reagent choice and reaction condition, from the necessity of N-protection to the selection of a non-nucleophilic base, researchers can confidently navigate this synthesis. This chiral amino alcohol serves as a valuable precursor for further elaboration in drug discovery and the development of novel asymmetric catalysts, making its efficient synthesis a significant enabling tool for the scientific community.

References

- DuPont de Nemours, E. I. And Company. (2005). Process for preparing 2-methylpyrrolidine and specific enantiomers thereof. U.S.

- F. Hoffmann-La Roche AG. (2009). Process for the preparation of chiral pyrollidine-2-yl-methanol derivatives.

- Banyu Pharmaceutical Co., Ltd. (2008). Processes for preparing (r)-2-methylpyrrolidine and (s).

-

Ospanova, A. K., et al. (2023). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 28(19), 6881. [Link]

-

Ashenhurst, J. (2016). Synthesis Problems Involving Grignard Reagents. Master Organic Chemistry. [Link]

-

Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. PubMed. [Link]

-

Stoltz, B. M., et al. (2022). Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction. ResearchGate. [Link]

-

Seebach, D., et al. (1995). SYNTHESIS OF (S)-2-METHYLPROLINE: A GENERAL METHOD FOR THE PREPARATION OF α-BRANCHED AMINO ACIDS. Organic Syntheses, 72, 62. [Link]

-

Mithushanka, M. (2019). Reduction of amino acids to corresponding amino alcohols. Chemistry Stack Exchange. [Link]

-

Masaki, Y., et al. (1995). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as chiral catalyst ligands in the reaction of diethylzinc with arylaldehydes. Tetrahedron: Asymmetry. [Link]

-

Leah4sci. (2022). Grignard to Alcohol Synthesis Shortcuts - Aldehyde, Ketone, Ester. YouTube. [Link]

-

Wang, X., et al. (2016). Reduction of Chiral Amino Acids Based on Current Method. Journal of Chemical and Pharmaceutical Research, 8(8), 84-88. [Link]

- Zhejiang University of Technology. (2020). A kind of preparation method of optically active 2-methylproline.

-

The Organic Chemistry Tutor. (2018). Reactions of esters with Grignard reagents. YouTube. [Link]

-

Masaki, Y., et al. (1995). Chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives as catalytic chiral ligands in the reactions of diethylzinc with aryl aldehydes. Journal of the Chemical Society, Perkin Transactions 1. [Link]

-

Reddy, K. L. (1987). Reduction of N-Protected Amino Acids to Amino Alcohols and Subsequent Re-Oxidation to Original N-Protected Amino Acids. DigitalCommons@USU. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 3. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CN111138335B - A kind of preparation method of optically active 2-methylproline - Google Patents [patents.google.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 9. jocpr.com [jocpr.com]

A Technical Guide to the Spectroscopic Characterization of (2-Methylpyrrolidin-2-yl)methanol

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of (2-Methylpyrrolidin-2-yl)methanol

(2-Methylpyrrolidin-2-yl)methanol, with the chemical formula C₆H₁₃NO, belongs to a class of saturated heterocyclic compounds that are prevalent in a vast array of natural products and pharmaceutical agents. The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a common motif in biologically active molecules. The presence of a chiral center at the C2 position, along with both a hydroxyl and a secondary amine functional group, imparts this molecule with a unique chemical profile, making its unambiguous structural confirmation paramount.

Spectroscopic techniques are the cornerstone of modern chemical analysis, providing detailed information about molecular structure, connectivity, and functional groups. This guide will explore the expected spectroscopic data for (2-methylpyrrolidin-2-yl)methanol, offering insights into the causal relationships between its structure and its spectral output.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of the molecule.

Foundational Principles of NMR for Heterocyclic Amines

For a molecule like (2-methylpyrrolidin-2-yl)methanol, several key structural features will influence the NMR spectra:

-

Chemical Environment: The electronegativity of the nitrogen and oxygen atoms will cause deshielding of adjacent protons and carbons, shifting their signals downfield in the NMR spectrum.[4]

-

Spin-Spin Coupling: Protons on adjacent carbons will couple with each other, leading to signal splitting. The magnitude of this splitting, the coupling constant (J), provides information about the dihedral angle between the protons, which can help to infer the conformation of the pyrrolidine ring.

-

Diastereotopic Protons: The chiral center at C2 renders the geminal protons on the CH₂ groups of the pyrrolidine ring (C3, C4, and the CH₂OH group) diastereotopic. This means they are in different chemical environments and will have distinct chemical shifts and couplings, often resulting in complex splitting patterns.[5]

Experimental Protocol: Acquiring High-Resolution NMR Spectra

A standardized protocol for acquiring high-quality NMR data is crucial for accurate structural assignment.

Sample Preparation:

-

Weigh approximately 5-10 mg of (2-methylpyrrolidin-2-yl)methanol.

-

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Methanol-d₄, CD₃OD). The choice of solvent can influence the chemical shifts of exchangeable protons (OH and NH).[6]

-

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrumental Parameters (for a 400 MHz Spectrometer):

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum with a spectral width of approximately 12 ppm.

-

Employ a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

To confirm the presence of OH and NH protons, a D₂O exchange experiment can be performed. A few drops of D₂O are added to the NMR tube, and the spectrum is reacquired; the signals corresponding to the exchangeable protons will disappear or significantly broaden.[4][7]

-

-

¹³C NMR:

-

Obtain a proton-decoupled ¹³C spectrum with a spectral width of approximately 200 ppm.

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

A Distortionless Enhancement by Polarization Transfer (DEPT) experiment (DEPT-135 and DEPT-90) can be run to differentiate between CH₃, CH₂, CH, and quaternary carbons.

-

The following diagram illustrates a typical workflow for NMR analysis.

Caption: Workflow for NMR-based structure elucidation.

Predicted ¹H NMR Spectrum and Interpretation

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 3.5 - 3.7 | d | 1H | H of CH₂OH | Diastereotopic protons of the hydroxymethyl group. |

| ~ 3.3 - 3.5 | d | 1H | H' of CH₂OH | Coupled to each other (geminal coupling). |

| ~ 2.8 - 3.2 | m | 2H | C5-H₂ | Protons adjacent to the nitrogen atom are deshielded. |

| ~ 2.5 (broad) | s | 2H | NH, OH | Exchangeable protons, chemical shift is concentration and solvent dependent. Signal disappears on D₂O exchange. |

| ~ 1.5 - 1.9 | m | 4H | C3-H₂, C4-H₂ | Pyrrolidine ring protons. |

| ~ 1.2 | s | 3H | C2-CH₃ | Singlet as there are no adjacent protons. |

Predicted ¹³C NMR Spectrum and Interpretation

| Predicted Chemical Shift (δ, ppm) | DEPT-135 | Assignment | Rationale |

| ~ 70 | Positive | CH₂OH | Carbon attached to an oxygen atom is significantly deshielded. |

| ~ 65 | No Signal | C2 | Quaternary carbon attached to nitrogen, oxygen, and another carbon. |

| ~ 48 | Negative | C5 | Carbon adjacent to the nitrogen atom. |

| ~ 38 | Negative | C3 | Pyrrolidine ring methylene carbon. |

| ~ 25 | Negative | C4 | Pyrrolidine ring methylene carbon. |

| ~ 23 | Positive | C2-CH₃ | Methyl carbon. |

Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[7][8][9][10] It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Foundational Principles of IR for Alcohols and Amines

The key functional groups in (2-methylpyrrolidin-2-yl)methanol, the hydroxyl (-OH) and the secondary amine (-NH), have characteristic absorption bands in the IR spectrum:

-

O-H Stretch: Alcohols typically show a strong, broad absorption in the region of 3200-3600 cm⁻¹.[8][10] The broadening is due to hydrogen bonding.

-

N-H Stretch: Secondary amines exhibit a moderate, sharp absorption in the 3300-3500 cm⁻¹ region.[7][9] This peak can sometimes be obscured by the broader O-H stretch.

-

C-H Stretch: Aliphatic C-H stretching vibrations are observed just below 3000 cm⁻¹.

-

C-O Stretch: The C-O stretching vibration for a primary alcohol typically appears in the 1050-1150 cm⁻¹ range.

-

N-H Bend: The N-H bending vibration for secondary amines can be seen around 1550-1650 cm⁻¹, though it is often weak.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

Modern FTIR spectrometers often utilize an Attenuated Total Reflectance (ATR) accessory, which simplifies sample handling.

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol and allowing it to dry.

-

Record a background spectrum of the empty ATR stage.

-

Place a small drop of the liquid sample of (2-methylpyrrolidin-2-yl)methanol directly onto the ATR crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

The following diagram outlines the ATR-FTIR analysis process.

Caption: Workflow for ATR-FTIR analysis.

Predicted IR Spectrum and Interpretation

| Predicted Frequency (cm⁻¹) | Intensity | Shape | Vibrational Mode | Assignment |

| 3200-3600 | Strong | Broad | O-H Stretch | Alcohol -OH |

| 3300-3500 | Moderate | Sharp | N-H Stretch | Secondary Amine -NH |

| 2850-2960 | Strong | Sharp | C-H Stretch | Aliphatic CH₂, CH₃ |

| 1550-1650 | Weak-Moderate | Sharp | N-H Bend | Secondary Amine -NH |

| 1050-1150 | Strong | Sharp | C-O Stretch | Primary Alcohol C-O |

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and valuable structural information from the fragmentation pattern of the molecule.[11][12][13][14][15]

Foundational Principles of MS for Cyclic Amines

-

Nitrogen Rule: A molecule containing an odd number of nitrogen atoms will have an odd nominal molecular weight. (2-Methylpyrrolidin-2-yl)methanol (C₆H₁₃NO) has a molecular weight of approximately 115, which is consistent with this rule.[11][15]

-

Alpha-Cleavage: The most characteristic fragmentation pathway for amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. This results in the formation of a stable, resonance-stabilized iminium ion.[11][13][15] For cyclic amines, this often involves ring opening.[12][14]

-

Loss of Small Molecules: The molecular ion may also undergo fragmentation by losing small, stable neutral molecules, such as water (H₂O) from the alcohol group.

Experimental Protocol: Electron Ionization (EI)-MS

Electron Ionization (EI) is a hard ionization technique that generates many fragment ions, providing a detailed fragmentation "fingerprint" of the molecule.

-

Sample Introduction: A dilute solution of the compound in a volatile solvent (e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC).

-

Ionization: In the ion source, the sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This ejects an electron from the molecule, forming a radical cation (M⁺•), which is the molecular ion.

-

Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, charged ions and neutral radicals.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their m/z ratio.

-

Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate the mass spectrum.

The following diagram depicts the logical flow of an EI-MS experiment.

Caption: Logical flow of an EI-MS experiment.

Predicted Mass Spectrum and Interpretation

-

Molecular Ion (M⁺•): A peak at m/z = 115 , corresponding to the molecular weight of the compound. Its presence confirms the molecular formula.

-

Alpha-Cleavage (Loss of CH₃•): Loss of the methyl group at C2 would lead to a fragment at m/z = 100 .

-

Alpha-Cleavage (Loss of CH₂OH•): Loss of the hydroxymethyl group would result in a fragment at m/z = 84 .

-

Ring Opening and Fragmentation: Alpha-cleavage involving the C2-C3 bond, followed by further fragmentation, is a common pathway for pyrrolidines. A prominent peak is expected at m/z = 70 , corresponding to the [C₄H₈N]⁺ ion, which is a common fragment for 2-substituted pyrrolidines.

-

Loss of Water: A peak at m/z = 97 ([M-18]⁺) could be observed due to the loss of a water molecule from the molecular ion.

| Predicted m/z | Relative Intensity | Proposed Fragment | Fragmentation Pathway |

| 115 | Moderate | [C₆H₁₃NO]⁺• | Molecular Ion (M⁺•) |

| 100 | Low | [C₅H₁₀NO]⁺ | M⁺• - CH₃• |

| 97 | Low | [C₆H₁₁N]⁺• | M⁺• - H₂O |

| 84 | Moderate | [C₅H₁₀N]⁺ | M⁺• - CH₂OH• |

| 70 | High (Base Peak) | [C₄H₈N]⁺ | Ring fragmentation |

Conclusion

The structural elucidation of (2-methylpyrrolidin-2-yl)methanol relies on the synergistic application of NMR, IR, and MS. This guide has provided a detailed, predictive framework for the spectroscopic analysis of this compound. ¹H and ¹³C NMR spectroscopy are essential for mapping the carbon-hydrogen framework and confirming connectivity. IR spectroscopy provides rapid confirmation of the key hydroxyl and amine functional groups. Finally, mass spectrometry confirms the molecular weight and offers insight into the molecule's stability and fragmentation patterns through characteristic pathways like alpha-cleavage. By understanding the principles outlined in this document, researchers can confidently approach the characterization of this and related heterocyclic structures, ensuring the scientific integrity of their work in drug discovery and development.

References

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

-

JoVE. Mass Spectrometry of Amines. [Link]

-

ResearchGate. The NMR interpretations of some heterocyclic compounds. [Link]

-

Whitman College. GCMS Section 6.15: Fragmentation of Amines. [Link]

-

Dummies.com. How to Identify Alcohols and Amines in the IR Spectrum. [Link]

-

ESA-IPB. Advanced NMR techniques for structural characterization of heterocyclic structures. [Link]

-

University of Calgary. IR: amines. [Link]

-

OpenStax. 24.10 Spectroscopy of Amines. [Link]

-

ACS Publications. Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. [Link]

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. [Link]

-

PubChem. (2-methylpyrrolidin-2-yl)methanol. [Link]

-

Chemistry LibreTexts. NMR - Interpretation. [Link]

-

Emery Pharma. A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. emerypharma.com [emerypharma.com]

- 3. azooptics.com [azooptics.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. scs.illinois.edu [scs.illinois.edu]

- 7. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 8. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. youtube.com [youtube.com]

- 11. Video: Mass Spectrometry of Amines [jove.com]

- 12. GCMS Section 6.15 [people.whitman.edu]

- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Video: Mass Spectrometry: Amine Fragmentation [jove.com]

A Guide to the Chiral Pool Synthesis of (2-Methylpyrrolidin-2-yl)methanol: A Key Building Block for Pharmaceutical Innovation

Abstract

(2-Methylpyrrolidin-2-yl)methanol is a valuable chiral building block in medicinal chemistry, finding application as a versatile scaffold and intermediate in the synthesis of complex molecular architectures. Its stereochemically defined quaternary center presents a significant synthetic challenge. This in-depth technical guide provides a comprehensive overview of the chiral pool synthesis of (2-Methylpyrrolidin-2-yl)methanol, with a primary focus on a robust and scalable route commencing from the naturally abundant amino acid, L-proline. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this important chiral synthon. We will delve into the strategic considerations behind the synthetic design, provide detailed, field-tested protocols, and offer insights into the critical parameters for success.

Introduction: The Strategic Importance of (2-Methylpyrrolidin-2-yl)methanol

The pyrrolidine ring is a privileged scaffold in a multitude of biologically active compounds and approved pharmaceuticals.[1][2] The introduction of a stereodefined quaternary carbon center, as seen in (2-Methylpyrrolidin-2-yl)methanol, imparts significant conformational rigidity and metabolic stability to drug candidates. This structural feature can lead to enhanced binding affinity and selectivity for biological targets. Consequently, efficient and stereocontrolled access to enantiomerically pure 2-substituted pyrrolidine derivatives is of paramount importance in modern drug discovery.

Chiral pool synthesis, which utilizes readily available and inexpensive chiral molecules from nature as starting materials, offers an economically viable and sustainable approach to complex chiral molecules.[3][4] L-proline, a naturally occurring amino acid, serves as an ideal starting point for the synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol due to its inherent chirality and versatile chemical functionality.[1] This guide will focus on a synthetic strategy that proceeds through a key N-protected 2-acylpyrrolidine intermediate, generated via the addition of an organometallic reagent to an activated proline derivative.

Synthetic Strategy: A Modular Approach from L-Proline

The overarching synthetic strategy involves a three-stage process, commencing with the protection and activation of L-proline, followed by the crucial C-C bond formation to install the methyl group, and culminating in the stereoselective reduction of the resulting ketone to the desired tertiary alcohol.

Caption: Overall synthetic workflow from L-Proline.

This approach offers several advantages:

-

Stereochemical Integrity: The chirality of the final product is directly derived from the L-proline starting material, ensuring high enantiopurity.

-

Modularity: The use of a Weinreb amide intermediate allows for the introduction of various alkyl or aryl groups at the C2 position by simply changing the Grignard reagent, making this a versatile route to a range of 2-substituted pyrrolidine derivatives.

-

Scalability: The described reactions are generally high-yielding and utilize readily available reagents, making the synthesis amenable to scale-up.[5]

Detailed Experimental Protocols

Stage 1: Synthesis of N-Boc-L-proline Weinreb Amide

The initial step involves the protection of the proline nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by conversion of the carboxylic acid to a Weinreb amide. The Weinreb amide is a superior electrophile for Grignard additions compared to the corresponding ester or acid chloride, as it is less prone to over-addition and forms a stable tetrahedral intermediate that collapses to the ketone upon acidic workup.

Protocol 3.1.1: N-Boc Protection of L-Proline

-

To a solution of L-proline (1.0 eq) in a 1:1 mixture of dioxane and water, add sodium carbonate (2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Add di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Concentrate the reaction mixture in vacuo to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to afford N-Boc-L-proline as a white solid.

Protocol 3.1.2: Weinreb Amide Formation

-

To a solution of N-Boc-L-proline (1.0 eq) in dichloromethane (DCM) at 0 °C, add N,O-dimethylhydroxylamine hydrochloride (1.2 eq) and N-methylmorpholine (3.0 eq).[5]

-

Slowly add a solution of 1-propanephosphonic anhydride (T3P®) in ethyl acetate (1.5 eq) dropwise, maintaining the temperature at 0 °C.[5]

-

Allow the reaction to warm to room temperature and stir for 2 hours.

-

Quench the reaction with water and separate the layers.

-

Wash the organic layer with 1 M citric acid, saturated sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield tert-butyl (2S)-2-[methoxy(methyl)carbamoyl]pyrrolidine-1-carboxylate (N-Boc-L-proline Weinreb Amide) as a crude oil, which can be purified by column chromatography.[5]

Stage 2: Grignard Addition to Form the Ketone Intermediate

This is the pivotal step where the methyl group is introduced. The careful control of reaction conditions is crucial to prevent side reactions and ensure a high yield of the desired ketone.

Protocol 3.2.1: Synthesis of N-Boc-(S)-2-acetylpyrrolidine

-

Prepare a solution of methylmagnesium bromide (MeMgBr, ~1.5-2.0 eq) in a suitable ether solvent (e.g., THF, diethyl ether) in a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the Grignard reagent solution to -10 °C to 0 °C.

-

Slowly add a solution of N-Boc-L-proline Weinreb amide (1.0 eq) in the same anhydrous ether solvent to the Grignard reagent.

-

Stir the reaction mixture at this temperature for 1-2 hours, monitoring the reaction progress by TLC or LC-MS.

-

Carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate (3x).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude N-Boc-(S)-2-acetylpyrrolidine. This intermediate can be purified by flash chromatography.

Stage 3: Reduction and Deprotection to (S)-(2-Methylpyrrolidin-2-yl)methanol

The final stage involves the reduction of the ketone to the tertiary alcohol. The choice of reducing agent can influence the diastereoselectivity if a new stereocenter is formed; however, in this case, the product is a tertiary alcohol with no new stereocenter at the carbinol carbon. Subsequent removal of the Boc protecting group yields the final product. A patent describes a hydrogenation approach for a similar substrate.[5]

Protocol 3.3.1: Reduction of the Ketone

-

Dissolve the N-Boc-(S)-2-acetylpyrrolidine (1.0 eq) in methanol or ethanol.

-

Cool the solution to 0 °C.

-

Add sodium borohydride (NaBH₄, 1.5 eq) portion-wise.

-

Stir the reaction at 0 °C for 1 hour and then at room temperature for 2-3 hours, or until the reaction is complete as indicated by TLC.

-

Quench the reaction by the slow addition of water.

-

Concentrate the mixture to remove the alcohol solvent.

-

Extract the aqueous residue with ethyl acetate (3x).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude N-Boc protected amino alcohol.

Protocol 3.3.2: Boc Deprotection

-

Dissolve the crude N-Boc protected amino alcohol in a suitable solvent such as methanol or 1,4-dioxane.

-

Add an excess of a strong acid, such as 4 M HCl in dioxane or trifluoroacetic acid (TFA).

-

Stir the reaction at room temperature for 2-4 hours.

-

Monitor the deprotection by TLC.

-

Upon completion, concentrate the reaction mixture in vacuo.

-

If using HCl, the product will be the hydrochloride salt. To obtain the free base, dissolve the residue in water, basify with a strong base (e.g., NaOH pellets or concentrated aqueous solution) to pH > 12, and extract with a suitable organic solvent (e.g., DCM or ethyl acetate).

-

Dry the organic extracts, filter, and concentrate to afford (S)-(2-Methylpyrrolidin-2-yl)methanol.

Data Summary and Characterization

The following table summarizes the expected outcomes and key analytical data for the synthesis.

| Step | Product | Typical Yield | Analytical Data (Expected) |

| N-Boc Protection | N-Boc-L-Proline | >95% | ¹H NMR consistent with structure. |

| Weinreb Amide Formation | N-Boc-L-proline Weinreb Amide | 85-95% | ¹H NMR (CDCl₃, 400 MHz): δ 4.55-4.45 (m, 1H), 3.75 (s, 3H), 3.55-3.40 (m, 2H), 3.20 (s, 3H), 2.25-2.15 (m, 1H), 2.00-1.80 (m, 3H), 1.45 (s, 9H).[5] |

| Grignard Addition | N-Boc-(S)-2-acetylpyrrolidine | 70-85% | ¹H NMR and ¹³C NMR consistent with structure. IR: C=O stretch ~1700 cm⁻¹. |

| Reduction & Deprotection | (S)-(2-Methylpyrrolidin-2-yl)methanol | 80-90% | ¹H NMR, ¹³C NMR, and MS consistent with the target structure. Specific optical rotation [α]D will be a key indicator of enantiopurity. |

Conclusion

This guide has outlined a robust and reliable chiral pool synthesis of (S)-(2-Methylpyrrolidin-2-yl)methanol from L-proline. The presented methodology, centered around the formation and reaction of a Weinreb amide intermediate, provides a scalable and versatile route to this valuable chiral building block. The detailed protocols and strategic insights are intended to empower researchers in the pharmaceutical and chemical sciences to efficiently access this and related compounds, thereby accelerating the discovery and development of new therapeutic agents. Adherence to the described procedures, with careful attention to anhydrous conditions and reaction monitoring, will ensure a successful and reproducible synthesis.

References

- Synthesis and Crystal Structure of (S)-(+)-N-Substituted Pyrrolidinyl Methanol Derivatives. Chinese Journal of Structural Chemistry. (2015).

-

(S)-TETRAHYDRO-1-METHYL-3,3-DIPHENYL-1H,3H-PYRROLO-[1,2-c][5][6][7]OXAZABOROLE-BORANE COMPLEX. Organic Syntheses.

- Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives.

- Synthesis of Two Amphiphilic Organocatalysts Derived

- A kind of preparation method of optically active 2-methylproline.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PMC - NIH. (2022).

- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases. PubMed. (2020).

- ChemInform Abstract: Synthesis of Chiral 2‐(Anilinophenylmethyl)pyrrolidines and 2‐(Anilinodiphenylmethyl)

- Processes for preparing (r)-2-methylpyrrolidine and (s).

- L-Proline, 2-methyl-. Organic Syntheses.

- Diastereoselective Synthesis of Highly Functionalized Proline Deriv

- (r)-(+)-2-(diphenylhydroxymethyl)pyrrolidine. Organic Syntheses.

- Diastereoselective Synthesis of Highly Functionalized Proline Deriv

- Synthesis and structure of chiral ligand [( S )-1-((( S )-1-methylpyrrolidin-2-yl) methyl) pyrrolidin-2-yl] diphenylmethanol.

- Stereocomplementary Synthesis of Pharmaceutically Relevant Chiral 2-Aryl-Substituted Pyrrolidines Using Imine Reductases.

- Chiral Oxazaborolidines for Asymmetric Synthesis. Labinsights. (2023).

- Chiral auxiliary. Wikipedia.

- Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. labinsights.nl [labinsights.nl]

- 4. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 5. EP3585769A1 - Process for the preparation of chiral pyrollidine-2-yl- methanol derivatives - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

(2-Methylpyrrolidin-2-yl)methanol stability and storage conditions

An In-Depth Technical Guide to the Stability and Storage of (2-Methylpyrrolidin-2-yl)methanol

For researchers, scientists, and drug development professionals, ensuring the integrity of starting materials and intermediates is paramount. (2-Methylpyrrolidin-2-yl)methanol, a valuable chiral building block in the synthesis of pharmacologically active compounds, is no exception[1]. Its utility in complex syntheses demands a thorough understanding of its stability profile and the optimal conditions for its storage and handling. This guide provides a comprehensive overview of the chemical stability, potential degradation pathways, and scientifically grounded protocols for maintaining the purity and integrity of this crucial reagent.

Chemical and Physical Profile

A foundational understanding of a compound's properties is the first step in developing appropriate storage and handling protocols. (2-Methylpyrrolidin-2-yl)methanol is a chiral amino alcohol whose key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [2][3][4] |

| Molecular Weight | 115.17 g/mol | [2][3][4][5] |

| Appearance | Colorless to yellow liquid | [2][5] |

| Boiling Point | 67-69 °C at 12 mmHg | [5] |

| Density | ~0.97 g/mL at 25 °C | [5] |

| Refractive Index | n20/D ~1.469 | [5] |

| CAS Number | 955029-45-5 (racemate); 115512-58-8 (S-enantiomer) | [4][6] |

Chemical Stability and Potential Degradation

The stability of (2-Methylpyrrolidin-2-yl)methanol is influenced by its molecular structure, which contains both a primary alcohol and a tertiary amine. Safety data from multiple suppliers indicates that the compound is sensitive to both air and moisture and is hygroscopic[7][8]. These sensitivities, coupled with the inherent reactivity of its functional groups, suggest potential degradation pathways that users must mitigate.

Key Sensitivities

-

Moisture Sensitivity: The compound is hygroscopic, meaning it readily absorbs moisture from the atmosphere[8]. The presence of water can act as a medium for various acid/base-catalyzed reactions or hydrolysis of potential impurities.

-

Air Sensitivity: Exposure to atmospheric oxygen presents a risk of oxidation[8]. The primary alcohol is susceptible to oxidation, and while the tertiary amine is generally stable, N-oxidation can occur under certain conditions.

-

Incompatibilities: The compound should not be stored with strong oxidizing agents or strong acids, which can trigger vigorous and exothermic reactions, leading to rapid degradation[8].

Postulated Degradation Pathways

While specific degradation studies for (2-Methylpyrrolidin-2-yl)methanol are not extensively published, we can postulate the most probable degradation routes based on fundamental organic chemistry principles. The primary concerns are oxidation of the alcohol and reactions involving the tertiary amine.

Caption: Postulated oxidative degradation pathways for (2-Methylpyrrolidin-2-yl)methanol.

-

Oxidation of the Primary Alcohol: The hydroxymethyl group is susceptible to oxidation. Mild oxidation could yield the corresponding aldehyde, while stronger or more prolonged exposure to oxidizing conditions could lead to the formation of the carboxylic acid.

-

Oxidation of the Tertiary Amine: The tertiary amine of the pyrrolidine ring can be oxidized to form an N-oxide. This transformation can alter the compound's chemical properties and biological activity if used in a pharmaceutical context.

Recommended Storage and Handling Protocols